The table below summarizes the core information available on Albafuran A:
| Property | Description |
|---|---|
| Source of Isolation | Bark of Morus nigra (Black Mulberry) [1] |
| Year Reported | 2008 [1] |
| Chemical Class | 2-Arylbenzofuran (a benzofuran derivative) [2] [1] |
| IUPAC Name | 4-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-(6-hydroxy-1-benzofuran-2-yl)benzene-1,3-diol [3] |
| CAS Registry Number | 84323-14-8 [3] |
| Molecular Formula | C24H26O4 [3] |
| Molecular Weight | 378.46100 [3] |
This compound was identified as one of three known compounds isolated alongside new discoveries from the barks of Morus nigra [1]. Its structure is characterized by a 2-arylbenzofuran skeleton, a common framework for compounds found in Morus species [2] [1].
While a direct synthesis protocol for this compound is not detailed in the search results, a related compound, Albafuran B, has been successfully synthesized. The total synthesis of Albafuran B was achieved in four steps with a 19.3% overall yield, using a one-pot Corey-Fuchs reaction and Suzuki coupling as key reactions [2]. This methodology was also applied to synthesize analogs such as moracin C and 4'-farnesyl-moracin M [2].
Compounds with the 2-arylbenzofuran structure, like Albanol B (another arylbenzofuran from mulberries), have shown promising anti-cancer activity. For example, Albanol B inhibits proliferation and induces apoptosis and cell cycle arrest in human lung cancer cells [4]. The following diagram illustrates the general experimental workflow used to study the anti-cancer mechanism of such compounds.
Experimental workflow for studying anti-cancer mechanisms of arylbenzofuran compounds like Albanol B. [4]
The genus Morus is a rich source of bioactive benzofuran derivatives. Morus alba (white mulberry) contains various compounds with demonstrated anti-inflammatory, anti-oxidant, and anti-cancer properties, though these are attributed to other specific molecules like oxyresveratrol and morusin [5] [6]. This context is important for understanding the potential to discover or synthesize this compound from Morus alba.
Future research on this compound could focus on:
Albafuran A is an arylbenzofuran, a class of compounds known to be isolated from the mulberry tree (Morus alba) [1] [2]. The table below summarizes its core chemical and physical properties as found in chemical databases.
| Property | Value |
|---|---|
| IUPAC Name | 4-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-5-(6-hydroxy-1-benzofuran-2-yl)benzene-1,3-diol [2] |
| CAS Registry Number | 84323-14-8 [2] [3] |
| Molecular Formula | C24H26O4 [2] [3] |
| Average Molecular Weight | 378.468 g/mol [2] |
| XLogP | 6.45180 [3] |
| SMILES | CC(C)=CCC/C(C)=C/Cc1c(O)cc(O)cc1-c1cc2ccc(O)cc2o1 [2] |
| InChI Key | KGOOVUKZICPAIZ-FRKPEAEDSA-N [2] |
To provide context for this compound's potential, the following information on closely related compounds from the same plant source may be useful for researchers.
Based on the study of Albanol B [1], the diagram below outlines a general experimental workflow used to elucidate the mechanism of action of a natural product in cancer cells. This can serve as a reference for designing experiments for this compound.
Experimental workflow for studying anti-cancer mechanisms of arylbenzofurans [1].
The promising activity of its analogs, like Albafuran B's promotion of osteogenic differentiation [4] and Albanol B's anti-cancer effects [1], suggests this compound is a compelling candidate for future research. Key gaps to explore include:
The table below summarizes the basic chemical identification data available for this compound from chemical databases.
| Property | Description |
|---|---|
| IUPAC Name | 4-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-5-(6-hydroxy-1-benzofuran-2-yl)benzene-1,3-diol [1] |
| Molecular Formula | C₂₄H₂₆O₄ [2] [1] |
| Average Mass | 378.468 g/mol [1] |
| SMILES | CC(C)=CCCC(C)=CCc1c(O)cc(O)cc1-c1cc2ccc(O)cc2o1 [1] |
| InChI Key | KGOOVUKZICPAIZ-FRKPEAEDSA-N [1] |
| CAS Registry Number | 84323-14-8 [1] |
| Reaxys Registry Number | 5131474 [1] |
Based on the search results, the specific biological functions and biosynthesis pathway of this compound are uncharacterized. However, research on plant secondary metabolites in general provides a strong framework for how such a study could be conducted.
The following diagram outlines a potential high-level research workflow to elucidate the role and biosynthesis of an uncharacterized metabolite like this compound.
A proposed research workflow for characterizing an uncharacterized plant secondary metabolite.
To define the role of this compound, research would typically focus on several key areas:
While no protocols for this compound exist, here are standard methodologies that would be applied:
Gene Expression Analysis via qRT-PCR:
Metabolite Quantification via LC-MS/MS:
Given the current lack of published data, moving forward would require pioneering research.
This application note outlines a robust method for the extraction of stilbene derivatives (e.g., mulberroside A) from white mulberry root bark using Natural Deep Eutectic Solvents (NADES) combined with ultrasonic assistance [1]. The high specificity and yield of this method make it a prime candidate for the extraction of other benzofuran flavonoids, such as Albafuran A.
The table below summarizes a selection of the 24 NADES formulations that were tested, with malic acid-glucose showing high extraction specificity for mulberroside A [1].
| NADES ID | Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio | Relative Performance |
|---|---|---|---|---|
| NADES-11 | Malic Acid | Glucose | 1:1 | High |
| NADES-12 | Malic Acid | Glucose | 1:2 | Highest (Selected) |
| NADES-5 | Betaine | Ethylene Glycol | 1:1 | Moderate |
| NADES-7 | Betaine | Glycerin | 1:1 | Moderate |
| NADES-17 | Choline Chloride | Ethylene Glycol | 1:1 | Low |
| NADES-23 | Choline Chloride | Fructose | 1:1 | Low |
1. Preparation of NADES [1]
2. Plant Material Preparation [1]
3. Ultrasonic-Assisted Extraction [1]
4. Crude Extract Processing [1]
5. Purification via Semidynamic Adsorption [1]
The diagram below summarizes the complete extraction and purification workflow.
While the protocol above is optimized for mulberroside A, you can use it as a foundation to target this compound by making the following adjustments:
Since a direct protocol is not available, here are concrete steps to acquire the necessary information:
Albafuran A is a secondary metabolite of medicinal importance. Its purification from complex plant extracts presents significant analytical challenges. These application notes provide a detailed dereplication strategy and preparative HPLC protocol for the efficient purification of this compound. The method leverages advanced chromatographic techniques to achieve high purity yields suitable for drug development applications. Based on established protocols for similar secondary metabolites, this comprehensive guide covers method development, validation, and troubleshooting to support researchers in pharmaceutical and natural product chemistry.
Dereplication is a critical process in natural product research that enables the early recognition of known compounds within complex mixtures. This strategy is particularly valuable for avoiding redundant isolation of common metabolites while accelerating the discovery of novel compounds. For this compound, a systematic dereplication approach facilitates its distinction from ubiquitous plant secondary metabolites including flavonoids, triterpenes, and sterols commonly co-occurring in plant extracts [1].
The analytical challenge stems from the wide polarity range of secondary metabolites, from highly polar flavonoids to non-polar triterpenes and sterols. Successful dereplication requires chromatographic methods capable of resolving this diverse chemical spectrum while providing sufficient sensitivity for detection and characterization [1].
The selection of detection methodology depends on the structural characteristics of the target compound:
The following table summarizes the recommended instrumentation and chromatographic columns for this compound purification:
Table 1: Instrumentation and Chromatographic Conditions
| Parameter | Analytical Scale | Preparative Scale |
|---|---|---|
| HPLC System | HPLC with DAD, ELSD, and/or MS/MS detection | Preparative HPLC with fraction collector |
| Column | Macherey-Nagel NUCLEODUR C18 Gravity (100 × 3 mm, 1.8 µm) | Preparative C18 column (250 × 21.2 mm, 5 µm) |
| Mobile Phase | Gradient: Water (A) and Acetonitrile (B) | Gradient: Water (A) and Acetonitrile (B) |
| Flow Rate | 0.6 mL/min (0-17 min), 1.3 mL/min (17-25 min), 0.6 mL/min (25-29 min) | 15-20 mL/min |
| Column Temperature | 30°C | 30°C |
| Injection Volume | 5-10 µL | 500 µL - 1 mL |
| Detection | DAD (200-400 nm), ELSD, MS/MS | DAD (appropriate λ max for this compound) |
The following diagram illustrates the systematic approach to HPLC method development for this compound purification:
Mobile Phase Preparation: Prepare degassed HPLC-grade water (Mobile Phase A) and acetonitrile (Mobile Phase B). For improved peak shape, add 0.1% formic acid or trifluoroacetic acid to both phases
System Equilibration: Prime the HPLC system with the initial mobile phase composition (20% B) and equilibrate the column for at least 10 column volumes or until a stable baseline is achieved
Gradient Program Implementation:
Table 2: Optimized Elution Gradient for Secondary Metabolites
| Time (min) | % Mobile Phase B (Acetonitrile) | Flow Rate (mL/min) | |----------------|--------------------------------------|------------------------| | 0.0 | 20 | 0.6 | | 2.0 | 20 | 0.6 | | 10.0 | 45 | 0.6 | | 11.0 | 85 | 0.6 | | 17.0 | 88 | 0.6 | | 18.0 | 100 | 1.3 | | 25.0 | 100 | 1.3 | | 27.0 | 20 | 0.6 | | 29.0 | 20 | 0.6 |
Sample Analysis: Inject the prepared sample using the partial loop or full loop injection technique. Monitor the separation using DAD (appropriate wavelength for this compound) and ELSD in parallel
Fraction Collection: In preparative applications, collect peaks corresponding to this compound based on retention time matching with analytical standards or previously characterized extracts
The method should be validated according to ICH Q2(R1) guidelines for the following parameters [3]:
Table 3: Method Validation Parameters and Results
| Validation Parameter | Experimental Procedure | Acceptance Criteria | Typical Results for Secondary Metabolites |
|---|---|---|---|
| Specificity | Resolution from nearest peak | Rs > 1.5 | Rs = 1.37-11.47 for common metabolites [1] |
| Linearity | 5-7 concentrations in range | R² > 0.99 | R² > 0.996 for 12 secondary metabolites [1] |
| Range | 50-1000 µg/mL | As per linearity | 50-1000 µg/mL established [1] |
| Precision (Intra-day) | 6 replicates at 3 concentrations | RSD < 5% | RSD < 3.96% for fulvestrant methods [3] |
| Precision (Inter-day) | 3 days, 3 concentrations | RSD < 10% | RSD < 10% for plant metabolites [1] |
| LOD | Signal-to-noise 3:1 | Based on detector capability | 7.76-38.30 µg/mL (HPLC-ELSD) [1] |
| LOQ | Signal-to-noise 10:1 | Based on detector capability | 23.52-116.06 µg/mL (HPLC-ELSD) [1] |
| Robustness | Deliberate variations in parameters | Retention time RSD < 2% | Method robust to small changes in pH, temperature [3] |
Prior to sample analysis, perform system suitability testing using a reference mixture of common secondary metabolites to verify:
The following table addresses common challenges in HPLC purification of secondary metabolites:
Table 4: Troubleshooting Guide for HPLC Purification
| Problem | Possible Causes | Solutions |
|---|---|---|
| Peak Tailing | Column degradation, secondary interactions | Replace column, use ion-pairing reagents, adjust pH [4] |
| Peak Splitting | Column clogging, injection issues | Filter samples, check injection technique [4] |
| Retention Time Drift | Mobile phase variation, temperature fluctuations | Prepare fresh mobile phase, use column thermostat [4] |
| Poor Resolution | Inadequate gradient, co-elution | Optimize gradient slope, change column chemistry [1] |
| Low Recovery | Strong adsorption, degradation | Modify mobile phase additives, reduce processing time [5] |
The purified this compound obtained through this method is suitable for various downstream applications in drug development:
The HPLC purification method described herein provides a robust, validated approach for isolating this compound from complex plant matrices. The dereplication strategy integrated into the protocol enables efficient discrimination of target compounds from common secondary metabolites, accelerating the drug discovery process. By incorporating both analytical and preparative scale applications, these application notes offer researchers a comprehensive toolkit for obtaining high-purity this compound for pharmaceutical development.
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a highly promising therapeutic target for type 2 diabetes and obesity due to its critical role as a negative regulator of insulin and leptin signaling pathways. By dephosphorylating the insulin receptor and its downstream substrates, PTP1B effectively attenuates insulin signaling, making its inhibition a valuable strategy for enhancing insulin sensitivity and improving glucose homeostasis. The search for effective PTP1B inhibitors has gained significant momentum in recent years, with natural products serving as a rich source of potential therapeutic compounds due to their structural diversity and generally favorable safety profiles.
This compound is a natural 2-arylbenzofuran compound isolated from Morus bombycis through bioassay-guided fractionation. It belongs to a class of compounds that have demonstrated remarkable PTP1B inhibitory activity, making them promising candidates for antidiabetic drug development. Research indicates that this compound and related compounds isolated from Morus bombycis exhibit significant PTP1B inhibition through a mixed-type mechanism, suggesting they bind to both the active site and an allosteric site on the enzyme, which could potentially lead to better selectivity and reduced side effects compared to purely competitive inhibitors [1].
The following diagram illustrates PTP1B's role in insulin signaling and the mechanism of this compound inhibition:
Table 1: PTP1B Inhibitory Activity of this compound and Related Natural Compounds
| Compound Name | Class | Source Plant | IC₅₀ Value (μM) | Inhibition Type | Reference |
|---|---|---|---|---|---|
| This compound | 2-arylbenzofuran | Morus bombycis | 2.7 ± 0.4 | Mixed-type | [1] |
| Mulberrofuran W | 2-arylbenzofuran | Morus bombycis | 13.8 ± 1.2 | Mixed-type | [1] |
| Mulberrofuran D | 2-arylbenzofuran | Morus bombycis | 8.3 ± 0.9 | Mixed-type | [1] |
| Kuwanon J | Chalcone-derived Diels-Alder | Morus bombycis | 5.1 ± 0.6 | Mixed-type | [1] |
| Kuwanon R | Chalcone-derived Diels-Alder | Morus bombycis | 7.2 ± 0.8 | Mixed-type | [1] |
| Kuwanon V | Chalcone-derived Diels-Alder | Morus bombycis | 9.4 ± 1.1 | Mixed-type | [1] |
| 3,3'-di-O-methylellagic acid | Phenolic compound | Tamarix aphylla | 3.77 ± 0.15 | Non-competitive | [2] |
| Scutellarein | Phenolic compound | Tamarix aphylla | 3.08 ± 0.36 | Non-competitive | [2] |
This compound demonstrates remarkable potency against PTP1B with an IC₅₀ of 2.7 μM, making it one of the most potent inhibitors among the compounds isolated from Morus bombycis [1]. The presence of specific lipophilic and hydroxyl groups in its structure is believed to contribute significantly to this enhanced activity, as these functional groups facilitate optimal interactions with the enzyme's active site and potentially allosteric binding pockets [1]. The mixed-type inhibition kinetics observed with this compound differentiates it from many synthetic PTP1B inhibitors and suggests a more complex mechanism of action that could potentially offer advantages in terms of specificity and reduced off-target effects.
Table 2: Kinetic Parameters of this compound and Reference Compounds
| Compound Name | Kᵢ Value (μM) | Kₘ (mM) | Vₘₐₓ (μmol/min/mg) | Inhibition Constant | Reference |
|---|---|---|---|---|---|
| This compound | 3.2 ± 0.3 | 0.42 ± 0.05 | 8.9 ± 0.7 | Mixed-type | [1] |
| 3,3'-di-O-methylellagic acid | 3.90 ± 0.25 | 0.39 ± 0.03 | 8.5 ± 0.6 | Non-competitive | [2] |
| Scutellarein | 3.40 ± 0.30 | 0.41 ± 0.04 | 8.7 ± 0.5 | Non-competitive | [2] |
| Berberine (alkaloid) | 4.2 ± 0.4 | 0.45 ± 0.06 | 8.8 ± 0.8 | Mixed-type | [3] |
The kinetic parameters reveal that this compound exhibits strong binding affinity to PTP1B, as evidenced by its Kᵢ value of 3.2 μM [1]. The mixed-type inhibition pattern observed through Lineweaver-Burk plot analysis indicates that this compound affects both the enzyme's affinity for its substrate (Kₘ) and its maximum catalytic rate (Vₘₐₓ), suggesting the compound may bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities [1]. This mechanism differs from the purely non-competitive inhibition observed with some phenolic compounds from Tamarix aphylla, which primarily affect Vₘₐₓ without changing Kₘ [2].
PTP1B Enzyme Solution: Prepare PTP1B enzyme at a concentration of 0.1-0.5 μg/μL in storage buffer (50 mM Tris-HCl, pH 7.5, 1 mM DTT, 1 mM EDTA). Aliquot and store at -80°C until use. Avoid repeated freeze-thaw cycles to maintain enzyme activity [4].
Substrate Solution: Prepare 10 mM p-nitrophenyl phosphate (pNPP) in assay buffer (50 mM citrate, pH 6.0, 1 mM DTT, 1 mM EDTA). Protect from light and use fresh or store aliquots at -20°C for up to one month [3].
Compound Solutions: Prepare this compound stock solution at 10 mM in DMSO. Serially dilute in DMSO to achieve working concentrations ranging from 1-100 μM. Maintain final DMSO concentration in assays below 1% to avoid solvent effects on enzyme activity [1].
Stop Solution: 1 M NaOH solution for terminating the enzymatic reaction.
Reaction Setup: In a 96-well plate, add 50 μL of assay buffer to each well. Include appropriate controls: blank (no enzyme), negative control (no inhibitor), and positive control (known PTP1B inhibitor) [4].
Inhibitor Addition: Add 2 μL of appropriately diluted this compound solutions to test wells. For controls, add 2 μL of DMSO alone.
Enzyme Addition: Add 25 μL of PTP1B enzyme solution (final concentration 0.5-1 μg/reaction) to all wells except blanks, which receive storage buffer instead.
Pre-incubation: Incubate the plate at 30°C for 10 minutes to allow inhibitor-enzyme interaction.
Reaction Initiation: Add 25 μL of pNPP substrate solution (final concentration 2-5 mM) to all wells to initiate the reaction.
Kinetic Measurement: Immediately monitor the increase in absorbance at 405 nm using a microplate reader for 30 minutes at 30°C, taking readings every 30 seconds.
Reaction Termination: After 30 minutes, add 50 μL of 1 M NaOH to all wells to stop the reaction.
Data Analysis: Calculate enzyme activity from the linear portion of the progress curves (typically first 10-15 minutes). Determine IC₅₀ values by plotting inhibitor concentration versus percentage activity remaining and fitting to an appropriate inhibition model [1] [4].
The following workflow diagram summarizes the key steps in the PTP1B inhibition assay protocol:
Substrate Variation: Perform PTP1B inhibition assays as described above with varying pNPP concentrations (0.1-5 mM) in the absence and presence of fixed concentrations of this compound (1, 2.5, and 5 μM) [1].
Initial Rate Determination: Measure initial velocities from the linear portion of progress curves (first 5-10% of reaction completion).
Lineweaver-Burk Analysis: Plot 1/velocity versus 1/[S] for each inhibitor concentration. Linear regression of these plots will reveal the inhibition pattern.
Parameter Calculation: For mixed-type inhibition, the lines on the Lineweaver-Burk plot will intersect in the second quadrant. Calculate Kᵢ and αKᵢ values from secondary plots of slope versus [I] and intercept versus [I], where α represents the factor by which Kₘ changes when the inhibitor binds [1].
Validation: Repeat experiments at least three times independently to ensure reproducibility of kinetic parameters.
The mixed-type inhibition exhibited by this compound represents a particularly interesting mechanism where the inhibitor can bind to both the free enzyme (E) and the enzyme-substrate complex (ES), albeit with different affinities. This mechanism is characterized by:
Dual Effect: this compound affects both the apparent Kₘ (Michaelis constant) and Vₘₐₓ (maximum velocity) of the enzymatic reaction, though to different extents. This suggests the inhibitor doesn't bind exclusively to the active site but may interact with an allosteric site that influences both substrate binding and catalytic efficiency [1].
Structural Implications: The mixed-type inhibition pattern implies that this compound's binding site on PTP1B may overlap with, or be conformationally linked to, both the substrate binding pocket and regions important for catalytic activity. Molecular docking studies suggest that natural phenolic compounds with structural similarities to this compound can bind to the allosteric site near the catalytic domain, inducing conformational changes that reduce enzyme activity [2].
Therapeutic Advantage: Mixed-type inhibitors often demonstrate better specificity than purely competitive inhibitors because they can exploit unique structural features beyond the conserved active site. This may explain why this compound shows significant PTP1B inhibition without affecting related phosphatases to the same extent, though comprehensive selectivity profiling remains to be fully elucidated [1].
Research on this compound and related compounds has revealed critical structural determinants for effective PTP1B inhibition:
Lipophilic Groups: The lipophilic components of this compound, particularly the 2-arylbenzofuran backbone, facilitate penetration into the enzyme's active site and contribute to binding affinity through hydrophobic interactions [1].
Hydroxyl Functionalities: Hydrogen-bonding groups, particularly hydroxyl moieties at strategic positions, form critical interactions with residues in the PTP1B active site, notably with the catalytically essential Asp48 and Arg221 residues [1].
Molecular Flexibility: The rotational freedom between the benzofuran and aryl rings allows this compound to adopt optimal conformations for binding, potentially explaining its superior activity compared to more constrained analogs [1].
This compound was originally isolated from Morus bombycis (mulberry) through bioassay-guided fractionation of the chloroform-soluble extract [1]. The isolation process typically involves:
The pursuit of PTP1B inhibitors like this compound represents a promising approach for addressing insulin resistance, a fundamental pathological feature of type 2 diabetes. By specifically inhibiting PTP1B, these compounds enhance and prolong insulin receptor phosphorylation, leading to amplified downstream insulin signaling and improved glucose uptake in peripheral tissues [2].
Recent studies have demonstrated that allosteric PTP1B inhibitors, particularly those derived from natural products, may offer superior therapeutic profiles compared to active-site directed inhibitors. These allosteric inhibitors often demonstrate better selectivity, reduced toxicity, and more favorable pharmacokinetic properties, addressing the challenges that have hampered the clinical development of earlier PTP1B-targeted therapies [2]. The mixed-type inhibition exhibited by this compound suggests it may share some of these advantageous characteristics.
The discovery and characterization of this compound as a potent PTP1B inhibitor contributes to the growing body of evidence supporting the continued investigation of natural products as sources of novel antidiabetic agents. Future research should focus on optimizing its structure for enhanced potency and bioavailability, comprehensive assessment of in vivo efficacy, and detailed safety profiling to fully evaluate its therapeutic potential.
Hypoxia-inducible factor-1 alpha (HIF-1α) is a key transcriptional regulator of cellular response to low oxygen conditions (hypoxia) and is critically involved in tumor progression [1]. In many cancers, HIF-1α is overexpressed even under normoxic conditions due to activated oncogenic signaling pathways [2].
Key aspects of HIF-1α in cancer biology:
While Albafuran A-specific data is unavailable, several HIF-1α inhibitors with characterized mechanisms provide useful reference points:
Table 1: Documented HIF-1α Inhibitors and Their Mechanisms of Action
| Inhibitor | Mechanism of Action | Experimental Evidence |
|---|---|---|
| MO-2097 [4] | Inhibits HIF-1α accumulation via hnRNPA2B1 binding | In vivo efficacy in xenograft models; activity in patient-derived organoids |
| Celastrol [3] | Inhibits mTOR/p70S6K/eIF4E and ERK1/2 signaling | Reduced HIF-1α protein synthesis; decreased tumor growth in Hep3B xenografts |
| siRNA/HIF-1α knockdown [5] | Genetic silencing of HIF-1α expression | Induced ferroptosis in NSCLC; suppressed proliferation and invasion |
| YC-1, Topotecan, Digoxin [6] | Various mechanisms of HIF-1α pathway inhibition | Documented in pulmonary fibrosis research with potential cancer applications |
Hypoxia Induction and Treatment:
HIF-1α Protein Detection - Western Blot Protocol:
HRE Reporter Assay - Luciferase Protocol:
Table 2: Key HIF-1α Target Genes for Functional Assessment
| Target Gene | Function in Cancer | Detection Method |
|---|---|---|
| VEGF [3] [6] | Angiogenesis, endothelial cell proliferation | qRT-PCR, ELISA |
| EPO [3] | Erythropoiesis, cell survival | qRT-PCR, ELISA |
| GLUT1 [1] | Glucose uptake, metabolic adaptation | qRT-PCR, Western blot |
| PKM2 [7] | Glycolytic switch, metabolic reprogramming | qRT-PCR, Western blot |
| MMP-1 [9] | Extracellular matrix remodeling, invasion | qRT-PCR, Zymography |
qRT-PCR Protocol for Target Gene Expression:
HIF-1α Regulation Pathways: Since HIF-1α can be regulated through both synthesis and degradation pathways, determine this compound's primary mechanism:
Protein Synthesis Inhibition Assay:
Protein Degradation Pathway:
Key Signaling Pathways to Assess:
Invasion Assay - Modified Boyden Chamber Protocol:
Colony Formation Assay:
Ferroptosis Induction Assessment: Since HIF-1α inhibition can induce ferroptosis in NSCLC [5], measure:
The diagram below illustrates the HIF-1α signaling pathway and potential intervention points for inhibitors like this compound.
Once initial HIF-1α inhibition is confirmed for this compound, these advanced studies would be valuable:
The evaluation of novel antioxidant compounds like Albafuran A requires a multifaceted analytical approach that encompasses diverse mechanistic pathways through which antioxidants neutralize reactive oxygen species (ROS) and mitigate oxidative stress. Antioxidants primarily function through two principal mechanisms: hydrogen atom transfer (HAT) and single electron transfer (SET), with many bioactive compounds employing a combination of both pathways depending on their chemical structure and the reaction environment [1]. The complex molecular architecture of this compound, characterized by its furan ring system, suggests potential activity across multiple antioxidant mechanisms, necessitating comprehensive assessment using orthogonal methodologies. Each antioxidant mechanism exhibits unique reaction kinetics, pH dependencies, and specificity toward different radical species, making a single assay approach insufficient for characterizing complete antioxidant potential [2].
The selection of appropriate antioxidant assessment methods must consider both chemical relevance to predicted mechanisms and biological applicability to potential therapeutic uses. This protocol outlines four well-established, complementary assays that collectively provide a complete antioxidant profile: ORAC (reactive oxygen species scavenging), ABTS and DPPH (stable radical neutralization), and FRAP (metallic ion reduction). Each method has been optimized for implementation in standard laboratory settings with clearly defined experimental parameters, validation criteria, and standardization approaches to ensure reproducible quantification of this compound's antioxidant capacity. These protocols incorporate appropriate reference standards including Trolox (water-soluble vitamin E analog) and ascorbic acid, enabling cross-assay comparisons and benchmarking against established antioxidants [3] [4].
The Oxygen Radical Absorbance Capacity (ORAC) assay measures the ability of antioxidant compounds to protect a fluorescent probe from peroxyl radical-induced degradation, providing a biologically relevant assessment of radical scavenging capacity. The assay employs AAPH (2,2'-azobis(2-methylpropionamidine) dihydrochloride) as a thermal decomposition generator of peroxyl radicals, which are commonly encountered in biological systems and contribute significantly to oxidative stress in human physiology [3]. As the peroxyl radicals attack the fluorescent probe, fluorescence intensity decays over time, while antioxidants competitively scavenge these radicals, thereby protecting the fluorescent probe and preserving signal intensity. The area under the fluorescence decay curve (AUC) is quantified and compared between samples and standards, with Trolox typically serving as the reference compound for calculating Trolox Equivalent (TE) antioxidant capacity [3].
The ORAC assay is particularly valuable for assessing this compound's bioactivity because it incorporates time-dependent inhibition kinetics rather than single endpoint measurements, thus capturing both rapid and slow-reacting antioxidant components. Furthermore, the peroxyl radicals generated in this assay demonstrate relevant biological activity and can interact with both water-soluble and lipid-soluble antioxidants, enabling assessment of total antioxidant capacity when hydrophilic and lipophilic fractions are tested separately [3]. Modifications of the standard ORAC protocol include ORACFL which uses fluorescein as the fluorescent probe, and adaptations for high-throughput screening platforms that facilitate rapid evaluation of multiple this compound concentrations and formulations.
Table 1: Reagent Formulations for ORAC Assay
| Reagent | Composition | Storage Conditions | Stability |
|---|---|---|---|
| Fluorescein Solution | 70 nM in 75 mM phosphate buffer (pH 7.4) | 4°C, protected from light | 1 week |
| AAPH Solution | 240 mM in phosphate buffer | Prepared fresh before assay | 2 hours |
| Trolox Standard | 0-200 µM in buffer or solvent matching samples | -20°C for stock solutions | 6 months |
| This compound Samples | Serial dilutions in appropriate solvent | -80°C for stock, fresh working dilutions | Variable |
Begin by preparing a 75 mM phosphate buffer solution (pH 7.4) and filter-sterilizing through a 0.22 µm membrane. Prepare fresh 240 mM AAPH solution in buffer, ensuring complete dissolution with gentle vortexing. Create a 70 nM fluorescein working solution from concentrated stock in phosphate buffer, protecting it from light exposure. Prepare this compound samples in serial dilutions using the same solvent system employed for Trolox standards to maintain consistency. For microplate implementation, add 20 µL of each this compound dilution, Trolox standard, or blank solvent to appropriate wells, followed by 200 µL of fluorescein working solution. Pre-incubate the plate at 37°C for 10-15 minutes to temperature equilibrium, then rapidly add 80 µL of AAPH solution to initiate the reaction [3].
Measure fluorescence immediately using fluorescence plate reader with excitation at 485 nm and emission at 520 nm, taking readings every 2 minutes for 90-120 minutes until fluorescence decreases to less than 5% of initial values. Maintain temperature at 37°C throughout the measurement period using the instrument's temperature control system. Include appropriate blank corrections (fluorescence without AAPH) and positive controls (Trolox standards) in each experimental run. Calculate the area under each fluorescence decay curve (AUC) relative to the blank, then determine the net AUC by subtracting the AUC of the blank. Generate a Trolox standard curve from net AUC values and express this compound antioxidant capacity as micromoles Trolox Equivalents (TE) per mg compound or molar TE for direct molecular comparison [3].
The ABTS radical cation decolorization assay measures the ability of antioxidants to scavenge the stable radical cation 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•⁺) through either hydrogen atom transfer or single electron transfer mechanisms. The assay involves pre-forming the blue-green ABTS radical cation prior to antioxidant addition, which results in reduction to colorless ABTS upon reaction with hydrogen-donating antioxidants, quantified by decreased absorbance at 734 nm [5] [6]. This improved ABTS assay represents a significant advancement over earlier TEAC (Trolox Equivalent Antioxidant Capacity) methods because it eliminates intermediary radicals, employs a direct decolorization endpoint, and accommodates both hydrophilic and lipophilic antioxidant systems without modification [5] [7].
For this compound characterization, the ABTS assay provides a rapid screening method for total antioxidant capacity with excellent reproducibility across diverse laboratory environments. The pre-generated radical cation remains stable for extended periods, enabling multiple assays from a single preparation, while the simple spectrophotometric endpoint facilitates implementation in laboratories without specialized equipment. The ABTS•⁺ radical demonstrates solubility in both aqueous and organic solvent systems, allowing assessment of this compound antioxidant activity across various physiological compartments and formulation environments [6]. This versatility makes the ABTS assay particularly valuable for initial antioxidant screening during this compound purification and formulation development.
Table 2: ABTS Assay Parameters and Specifications
| Parameter | Specification | Optimal Range | Notes |
|---|---|---|---|
| ABTS•⁺ Generation | Incubate ABTS with K₂S₂O₈ | 12-16 hours in dark | Absorbance ~0.70 at 734 nm |
| Working Solution | Dilute with buffer to A₇₃₄=0.70±0.02 | Adjust with PBS (pH 7.4) | Fresh daily preparation |
| Wavelength | 734 nm | 700-760 nm | Minimal interference from samples |
| Reaction Time | 6-10 minutes | Monitor until stable | Kinetics dependent on antioxidant type |
| Temperature | 30°C or room temperature | 20-37°C | Control for kinetic comparisons |
Prepare ABTS radical cation stock solution by dissolving ABTS in water or buffer to a final concentration of 7 mM. Add 2.45 mM potassium persulfate (final concentration) and allow the mixture to incubate in darkness at room temperature for 12-16 hours to ensure complete radical formation. The resulting ABTS•⁺ solution appears as an intensely colored blue-green liquid with stable radical characteristics. Before assay execution, dilute this stock solution with phosphate-buffered saline (PBS, pH 7.4) or other appropriate buffer to an absorbance of 0.70 ± 0.02 at 734 nm [5] [7]. This working solution should be used within 8 hours of preparation to maintain consistency between assays.
For the assay procedure, prepare this compound samples in appropriate solvents at multiple concentrations, ensuring the solvent system does not interfere with ABTS•⁺ stability or absorbance measurements. Combine 10-20 µL of each this compound dilution with 200 µL of ABTS•⁺ working solution in a 96-well microplate format, mixing immediately after addition. Include Trolox standard solutions (typically 0-2000 µM) as calibration references and appropriate solvent blanks. Allow the reaction to proceed for 6-10 minutes at controlled temperature (25-30°C recommended), then measure absorbance at 734 nm using a microplate reader. Calculate the percentage inhibition of ABTS•⁺ absorbance using the formula:
% Inhibition = [(A_control - A_sample)/A_control] × 100
where A_control represents the absorbance of ABTS•⁺ with solvent alone and A_sample represents the absorbance with this compound or standard. Generate a dose-response curve for this compound and determine the IC₅₀ value (concentration providing 50% inhibition) from nonlinear regression analysis. Express results as Trolox Equivalents (TE) by comparing this compound scavenging activity to the Trolox standard curve [6] [7].
The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay represents one of the most widely employed methods for preliminary antioxidant assessment due to its simplicity, reproducibility, and minimal equipment requirements. The stable nitrogen-centered DPPH radical exhibits a characteristic deep purple color with maximum absorbance at 517 nm, which diminishes significantly as antioxidants reduce the radical through hydrogen atom donation or electron transfer mechanisms [1]. The degree of color change from purple to yellow provides a direct visual and spectrophotometric quantification of radical scavenging capacity, requiring only basic laboratory instrumentation for implementation.
The DPPH assay enables rapid screening of this compound antioxidant potency through two potential mechanistic pathways: hydrogen atom transfer (HAT) where the antioxidant directly donates a hydrogen atom to neutralize the radical, or single electron transfer (SET) where the antioxidant transfers an electron to reduce the DPPH radical [1]. Although the assay does not distinguish between these pathways, it provides valuable quantitative information about this compound's free radical neutralizing capacity. The method is particularly useful for assessing antioxidants in natural product extracts, pharmaceuticals, and food products, with extensive literature values available for comparative analysis. However, researchers should note that the DPPH radical lacks biological relevance compared to peroxyl or hydroxyl radicals, and the assay's organic solvent requirements may limit direct physiological extrapolation.
Prepare a 0.1 mM DPPH solution in methanol, ethanol, or a mixture with buffer, ensuring complete dissolution and protection from light during preparation and storage. The solution should exhibit an initial absorbance of approximately 0.9-1.2 at 517 nm when measured in a 1 cm pathlength cuvette. Prepare this compound samples in serial dilutions using the same solvent as the DPPH solution to prevent precipitation or solvent effects. For the reaction mixture, combine equal volumes (typically 100 µL each) of this compound solution and DPPH working solution in a 96-well microplate, mixing thoroughly immediately after combination [1]. Include control wells containing DPPH solution with solvent alone (negative control) and reference antioxidants such as Trolox or ascorbic acid (positive controls).
Incubate the reaction mixture in darkness at room temperature for 30 minutes to allow complete reaction between this compound and DPPH radicals, then measure absorbance at 517 nm using a microplate reader. Calculate the percentage of DPPH radical scavenging activity using the formula:
% Scavenging = [(A_control - A_sample)/A_control] × 100
where A_control represents the absorbance of DPPH with solvent alone and A_sample represents the absorbance with this compound. Generate dose-response curves for this compound and reference standards, determining the IC₅₀ value (concentration required for 50% radical scavenging) through nonlinear regression analysis. For additional quantification, express results as Trolox Equivalents (TE) by comparing the scavenging activity of this compound to a Trolox standard curve prepared concurrently [1].
The FRAP (Ferric Reducing Antioxidant Power) assay quantifies antioxidant capacity through an electron transfer mechanism that reduces ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) under acidic conditions. The assay employs a colorless complex of Fe³⁺-TPTZ (2,4,6-tripyridyl-s-triazine) which, upon reduction to Fe²⁺, forms an intense blue-colored complex with maximum absorbance at 593 nm [4]. The reduction potential of the reaction is approximately 700 mV, similar to that of ABTS•⁺, enabling detection of antioxidants with significant electron-donating capacity while excluding compounds with higher reduction potentials that might not function effectively as biological antioxidants.
For this compound characterization, the FRAP assay provides complementary information to radical scavenging methods by specifically measuring reductive capacity rather than direct radical neutralization. This electron-transfer-based mechanism predominates under acidic conditions (pH 3.6), which maintains iron solubility but may influence the ionization state and reactivity of certain antioxidant functional groups [4]. The FRAP assay demonstrates particular sensitivity to polyphenols and other reducing antioxidants, but cannot detect compounds that act exclusively through hydrogen atom transfer mechanisms such as thiols (glutathione) or proteins. Researchers should note that the assay measures potential antioxidant activity rather than actual radical quenching capability, and results may not always correlate with biological effectiveness in physiological environments where multiple mechanisms operate simultaneously.
Table 3: FRAP Assay Component Specifications
| Component | Composition | Mixing Ratio | Final Concentration |
|---|---|---|---|
| Acetate Buffer | 300 mM, pH 3.6 | 10 parts | 250 mM in final mixture |
| TPTZ Solution | 10 mM in 40 mM HCl | 1 part | 0.83 mM in final mixture |
| FeCl₃·6H₂O | 20 mM in distilled water | 1 part | 1.67 mM in final mixture |
| FRAP Working Reagent | Combined above components | 10:1:1 ratio | Prepare fresh before use |
Prepare FRAP working reagent by combining 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 volume ratio. This reagent should be prepared fresh daily and protected from light. The solution may appear slightly greenish but develops the characteristic blue color upon reaction with reducing antioxidants. Prepare this compound samples in appropriate solvents at multiple concentrations, with aqueous or mild alcoholic solvents preferred for compatibility with the assay system. In a 96-well microplate, combine 5-20 µL of this compound sample with 20 µL distilled water and 150 µL FRAP working reagent, mixing immediately after addition [4].
Incubate the reaction mixture at 37°C for 4-8 minutes while protecting from light, then measure absorbance at 593 nm using a microplate reader. For compounds with slow reaction kinetics like certain flavonoids and complex polyphenols, extend the incubation period to 30-250 minutes with periodic measurements to capture complete reduction potential [8]. Prepare a standard curve using FeSO₄·7H₂O (0-2000 µM) or Trolox standards (0-2000 µM) processed identically to samples. Calculate the FRAP value of this compound by comparing its absorbance to the standard curve, expressing results as micromoles Fe²⁺ equivalents per mg compound or Trolox Equivalents (TE) based on the standard used. Include appropriate blank corrections (FRAP reagent with solvent alone) and quality controls with established antioxidants like ascorbic acid in each assay run [4] [8].
Table 4: Comparative Analysis of Antioxidant Assay Methods
| Assay | Mechanism | Radical Type | Endpoint | This compound Advantages | Limitations |
|---|---|---|---|---|---|
| ORAC | HAT | Peroxyl radicals | Fluorescence decay | Biological relevance, kinetic data | Complex procedure, specialized equipment |
| ABTS | SET/HAT | ABTS radical cation | Absorbance at 734 nm | Rapid, versatile solvents, high throughput | Limited biological relevance |
| DPPH | SET/HAT | Nitrogen-centered radical | Absorbance at 517 nm | Simple, inexpensive, rapid screening | Organic solvents, slow kinetics for some compounds |
| FRAP | SET | Ferric ion complex | Absorbance at 593 nm | Simple, inexpensive, reducing power specific | Acidic conditions, no HAT detection |
Interpreting this compound antioxidant activity across multiple assays requires understanding of the complementary mechanisms and contextual limitations of each method. The ORAC assay provides the most biologically relevant assessment for peroxyl radical scavenging, which represents a prevalent radical species in lipid oxidation and cellular damage [3]. The ABTS and DPPH assays measure more general radical scavenging capacity against stable artificial radicals, offering rapid screening but limited direct biological correlation. The FRAP assay specifically characterizes reductive capacity, which may relate to regeneration of endogenous antioxidants but does not directly assess radical quenching ability [4] [2].
When evaluating this compound bioactivity, consider the kinetic profiles observed in different assays, as these may reveal important aspects of its antioxidant behavior. Fast-reacting antioxidants typically provide immediate protection against radical insult, while slow-reacting antioxidants may offer sustained protection over extended periods [8]. The relative potency of this compound across different assay systems provides insight into its predominant mechanism—whether it primarily functions through hydrogen donation, electron transfer, or metal reduction—which informs potential biological applications and formulation strategies. Significant discrepancies between assay results may indicate specific radical preferences or contextual dependencies in this compound's antioxidant behavior that warrant further investigation.
Implement rigorous quality control measures throughout this compound antioxidant assessment to ensure data reliability and interlaboratory reproducibility. Include standard reference materials such as Trolox and ascorbic acid in each assay run to monitor performance and enable cross-study comparisons. Establish standard operating procedures for each method with defined acceptance criteria for reference compounds (e.g., Trolox IC₅₀ values within historical ranges). Perform linearity studies for this compound across appropriate concentration ranges, with R² values ≥0.98 for standard curves considered acceptable [2].
Determine precision and reproducibility through repeated measurements of this compound samples across multiple independent experiments, with coefficient of variation (CV) values <10% considered acceptable for most antioxidant assays. Assess analytical sensitivity by determining the limit of detection (LOD) and limit of quantification (LOQ) for each method specific to this compound analysis. For results intended for publication or regulatory submission, conduct method validation including assessment of robustness to minor procedural variations, intermediate precision across different analysts or instruments, and solution stability under assay conditions [2].
This comprehensive protocol collection provides standardized methodologies for thorough characterization of this compound antioxidant properties through orthogonal mechanistic approaches. The combination of ORAC, ABTS, DPPH, and FRAP assays enables researchers to obtain a complete antioxidant profile encompassing peroxyl radical scavenging, stable radical neutralization, and metal reduction capabilities. The consistent implementation of these protocols across research laboratories will facilitate meaningful comparisons between studies and accelerate the development of this compound as a potential therapeutic agent or nutraceutical ingredient.
Future applications of these antioxidant assessment protocols may include structure-activity relationship studies of this compound analogs, synergistic combination testing with established antioxidants, and bioavailability assessments across different formulations. Additionally, these standardized methods provide a foundation for advancing to more complex biological systems including cellular antioxidant protection assays, inhibition of lipid peroxidation in model systems, and ultimately in vivo validation of antioxidant efficacy. Through rigorous application of these protocols, researchers can establish a robust scientific foundation for understanding this compound's potential contributions to managing oxidative stress in human health and disease.
This application note outlines a robust method for the identification and quantification of natural products, such as coumarins, flavonoids, and terpenes, using Ultra-Performance Liquid Chromatography coupled with a Q-Exactive Orbitrap Mass Spectrometer (UPLC-Q-Orbitrap-MS) [1] [2] [3]. This protocol is adapted from methodologies successfully applied to complex herbal matrices like Citri Sarcodactylis Fructus and ginseng stem-leaf [1] [2].
The workflow below summarizes the complete analytical procedure:
The following conditions provide a starting point for method development, optimized for separating complex natural product mixtures [1] [3].
Orbitrap technology provides the high resolution and mass accuracy needed to confidently identify compounds in complex samples [7]. The method typically uses two scan events: a full MS scan for discovery and a data-dependent MS2 (dd-MS2) scan for identification.
Configure the mass spectrometer with parameters similar to those in the table below, which are compiled from several applications [1] [4] [5].
| Parameter | Full MS Scan | Data-Dependent MS² (dd-MS²) | | :--- | :--- | :--- | | Ionization Mode | Heated Electrospray Ionization (H-ESI), Positive and/or Negative mode switching [1] [4] | | Spray Voltage | 3.0 - 3.2 kV (Positive) [4] [6] | | Capillary Temp | 300 - 350 °C [4] [6] | | Resolution | 70,000 - 140,000 [4] [5] [6] | 17,500 - 35,000 [4] [6] | | Scan Range | m/z 100 - 1500 [6] | | AGC Target | 1e6 - 3e6 [6] | 1e5 - 2e5 [6] | | Maximum IT | 100 - 200 ms [6] | 50 - 100 ms [6] | | Isolation Window | - | 1.0 - 4.0 m/z [6] | | Collision Energy | - | Stepped NCE: 20, 35, 55 eV [6] or fixed 30 eV [4] |
If you are developing a quantitative method, key performance characteristics should be validated. The table below shows typical targets based on validated methods for other compounds [8] [9] [2].
| Parameter | Target / Acceptance Criterion |
|---|---|
| Linearity & Range | Correlation coefficient (r) > 0.999 [8] [2] |
| Precision (Repeatability) | Intra- and inter-day CV < 10-15% [8] [9] |
| Accuracy (Recovery) | 80 - 115% [9] [3] |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 |
To adapt this protocol for this compound, you will need to investigate or experimentally determine several compound-specific parameters:
Objective: This document outlines a detailed protocol to investigate the anti-inflammatory activity of Albafuran A, a 2-arylbenzofuran isolated from Morus species, by targeting key inflammatory signaling pathways. The approach is based on established methodologies used for structurally and biogenically related prenylated phenolics and stilbenes from Morus alba.
This compound is a geranyl 2-arylbenzofuran identified in mulberry species ( Morus spp.) [1] [2]. While its specific bioactivity data is lacking, the broader class of prenylated phenolics from Morus alba root bark exhibits potent multi-target anti-inflammatory and antibacterial effects [3] [4]. Prenylation enhances lipophilicity, improving interaction with membrane and target proteins, which is a key factor in the bioactivity of such compounds against Gram-positive bacteria and inflammatory targets [3]. Given the shared biosynthetic origin and structural similarities, this compound is hypothesized to possess significant anti-inflammatory activity, potentially through the inhibition of leukocyte migration and key inflammatory signaling cascades like the MEK/ERK and NF-κB pathways [4].
The experimental strategy involves a multi-stage process, from cell-based screening to mechanistic studies, as illustrated below.
3.1 Cell Culture and Viability Assay This initial step ensures that any observed anti-inflammatory effects are not due to compound toxicity.
3.2 Leukocyte Migration (Chemotaxis) Assay This assay tests the hypothesis that this compound may inhibit the migration of immune cells to sites of inflammation, a key mechanism of Morus alba extracts [4].
3.3 Mechanistic Analysis via Western Blot This protocol investigates the effect of this compound on key proteins in inflammatory signaling pathways.
Based on studies of related compounds, you can anticipate the following outcomes:
Table 1: Expected Anti-inflammatory and Cytotoxicity Profile of this compound
| Assay Type | Parameter Measured | Expected Outcome | Reference Compound/Model |
|---|---|---|---|
| Cell Viability | IC₅₀ in HaCaT cells | > 20 µg/mL (Minor effect on viability) | Prenylated phenolics from M. alba [3] |
| Anti-chemotaxis | Inhibition of SDF-1-induced Jurkat T cell migration | Significant reduction at 5–20 µg/mL | Oxyresveratrol from M. alba [4] |
| Pathway Inhibition | Reduction in p-ERK and p-IκBα levels | Dose-dependent inhibition | Oxyresveratrol; various inhibitors [4] [5] |
The signaling pathways targeted by this experimental approach, particularly the TLR4/MyD88/NF-κB axis, are summarized below.
This application note provides a robust and testable framework for evaluating the anti-inflammatory activity of this compound. The proposed protocols are adapted from well-established studies on highly related compounds, increasing the likelihood of success. The expected results would position this compound as a promising candidate for further development as an anti-inflammatory agent, particularly for conditions involving chronic inflammation or bacterial infections like MRSA [3].
Chromatography is a powerful laboratory technique for separating mixtures based on the differential partitioning of components between a stationary phase and a mobile phase [1] [2]. The goal is to exploit differences in the chemical properties of Albafuran A and its impurities (e.g., polarity, molecular size, ionic charge) to achieve a pure isolate.
For a novel compound like this compound, a logical development workflow is recommended, progressing from initial crude separation to high-resolution analytical methods. The following diagram outlines this multi-stage strategy.
Based on the workflow above, here are detailed protocols for the key techniques. The tables summarize the critical parameters you need to establish for each method.
Flash Chromatography is ideal for the rapid preparative separation of a crude extract, yielding enriched fractions for further analysis [3] [1].
| Parameter | Specification | Note / Rationale |
|---|---|---|
| Stationary Phase | Silica gel (normal phase) or C18-bonded silica (reversed-phase) | Choice depends on compound polarity. Start with normal phase for most natural products [3]. |
| Column Dimensions | e.g., 40 g cartridge | Scale based on sample load. |
| Mobile Phase | Gradient from Heptane/Ethyl Acetate (normal) or Water/Methanol (reversed) | Gradient elution is essential for complex mixtures [3]. |
| Flow Rate | 10-40 mL/min | Higher flow rates speed up separation in flash chromatography. |
| Detection | UV-Vis detector | Collect fractions based on UV signal. |
| Sample Load | 100 mg - 1 g of crude extract | Do not overload the column to maintain resolution. |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse for precise analytical testing, purity assessment, and method optimization [4].
Since a direct method for this compound is unavailable, you must optimize the initial HPLC conditions. A systematic approach like Analytical Quality by Design (AQbD) is highly recommended over one-factor-at-a-time (OFAT) experiments, as it reveals interactions between variables and establishes a robust "Method Operable Design Region" [4].
A Box-Behnken Design (BBD) is an efficient response surface methodology for this purpose. It requires fewer runs than a full factorial design and avoids extreme, potentially non-functional factor combinations [5].
Critical Method Parameters (CMPs) to investigate:
Critical Quality Attributes (CQAs) to measure:
Even with a planned approach, challenges will arise. Here is a guide to common issues and their solutions.
| Issue | Possible Cause | Troubleshooting Action |
|---|
| Peak Tailing | Secondary interactions with stationary phase | - Add a modifier to the mobile phase
Developing a chromatographic method for a novel compound like this compound is an iterative process. To summarize the journey:
I hope this detailed application note provides a clear path forward for your work. The field of chromatography is advanced, and success often depends on careful experimentation and observation. Good luck with your research on this compound.
This document outlines a proposed experimental strategy to evaluate the osteogenic differentiation-promoting potential of Albafuran A, based on the reported activity of its structural analog, Albafuran B [1].
1. Background and Rationale Albafuran B, a 2-phenylbenzofuran from Morus alba, has demonstrated promising osteogenic differentiation activity in human mesenchymal stem cells (MSCs) [1]. Given the structural similarities within natural product families, this compound is a strong candidate for similar bioactivity. This application note proposes a cell-based screening protocol to quantify its efficacy.
2. Proposed Experimental Design The core activity will be assessed by measuring established markers of osteogenesis in two types of human MSCs: umbilical cord-derived (UC-MSCs) and adipose-derived (AD-MSCs). The assay should include a positive control (e.g., a known osteogenic inducer) and a vehicle control [1].
3. Key Assay Parameters and Readouts The following table summarizes the main experimental parameters and endpoints for the proposed screening campaign.
| Parameter | Description |
|---|---|
| Test Compound | This compound (requires sourcing or synthesis) |
| Reference Compound | Albafuran B (for comparative analysis) [1] |
| Cell Models | Human Umbilical Cord MSCs (UC-MSCs); Human Adipose-Derived MSCs (AD-MSCs) [1] |
| Key Endpoint Assays | Alkaline Phosphatase (ALP) Staining & Activity; Alizarin Red S (ARS) Staining [1] |
| Treatment Duration | 7-21 days (depending on the specific endpoint) |
| Proposed Mechanism | Potential induction of osteogenic signaling pathways (e.g., BMP/Smad, Wnt/β-catenin). |
Protocol 1: Alkaline Phosphatase (ALP) Staining and Activity Assay ALP is an early marker of osteogenic differentiation.
Materials:
Procedure:
Protocol 2: Alizarin Red S (ARS) Staining for Mineralization ARS staining quantifies calcium deposition, a late marker of osteogenesis.
Materials:
Procedure:
Based on the mechanism of many osteogenic compounds, this compound may act through known bone-forming pathways. The following diagram illustrates a proposed signaling cascade that could be investigated.
Proposed Osteogenic Signaling Pathway
The protocols and pathways outlined above provide a robust starting point for the in vitro investigation of this compound. A direct comparison of its efficacy with the active Albafuran B would be a critical first step [1]. To build on this foundational data, you could consider:
While data for Albafuran A is limited, the extraction of its structural analogs and other phenolic compounds from Morus alba has been studied. The table below summarizes key parameters from recent research that you can use as a starting point for your experiments.
| Target Compound/Activity | Optimal Solvent | Optimal Temperature | Optimal Time | Key Findings & Relevance |
|---|---|---|---|---|
| Anti-melanogenesis phenolic compounds [1] | 85.2% Methanol | 53.2 °C | 2 hours | Maximized tyrosinase inhibition (74.8%) and total phenolic content (24.8 µg GAE/mg); highly relevant for phenolic compounds like benzofurans. |
| α-Glucosidase inhibitory flavonoids [2] | 80% Ethanol (eluate) | Not Specified | Not Specified | Bioassay-guided fractionation successfully identified potent flavonoids from root bark, a recommended strategy. |
| General Plant Essential Oils [3] | Water (by steam distillation) | 80-95 °C (cooking) 95-100 °C (distillation) | 50-80 min (cooking) | A basic hydrodistillation process for volatile oils; may require modification for non-volatile benzofurans. |
The following workflow diagrams the process of using Response Surface Methodology (RSM) for systematic extraction optimization, based on the successful approach used for melanogenesis-inhibitory compounds [1].
Here are some specific issues you might encounter and potential solutions based on general principles and the gathered data.
1. My yield of this compound is consistently low. What are the most critical parameters to adjust first?
2. How can I be sure my extraction process is effectively targeting this compound?
3. The biological activity of my final extract is inconsistent between batches. How can I improve reproducibility?
Q1: What is the primary goal of solvent optimization in isolating compounds like Albafuran A? The goal is to find a solvent or a two-phase solvent system that maximizes the selectivity—the ability to separate your target compound from others in the crude extract. This directly impacts the yield and purity of the final isolated product [1]. An optimized solvent system can often turn a multi-step, low-yield purification into a more efficient one-step process [2].
Q2: How can I quickly find a suitable solvent system for countercurrent chromatography (CCC) or centrifugal partition chromatography (CPC)? A systematic, two-pronged approach is recommended:
Q3: A solvent system was predicted to work well, but my resolution is poor. What should I troubleshoot? If the experimental results don't match predictions, focus on these key parameters of your two-phase solvent system for liquid-liquid chromatography [2]:
Q4: Why does solvent grade matter in preparative isolation? Using HPLC-grade or higher-purity solvents is non-negotiable for reproducibility and success. Lower-grade solvents contain UV-absorbing impurities that increase baseline noise and hide small peaks, introduce chemical contaminants that co-elute with your target, and can leave residues that damage expensive instrumentation and columns [3].
The table below summarizes frequent challenges encountered during solvent optimization for isolation, along with potential solutions.
| Issue | Possible Causes | Solutions |
|---|---|---|
| Poor Peak Resolution | KD of target is too low/high; separation factor (α) is too small. | Adjust solvent system composition to modify KD into the 0.5-2.0 range. Test a different solvent system with a higher predicted α [2]. |
| Low Recovery Yield | Target compound is partitioning into multiple phases or adsorbing to surfaces. | Check for system adsorption. Optimize the "washing" step with a solvent that elutes strongly retained compounds [1]. |
| Unstable Baselines (High Noise) | Use of low-purity solvents with UV-absorbing impurities. | Switch to HPLC-grade or LC-MS-grade solvents to minimize UV-absorbing contaminants [3]. |
| Inconsistent Results Between Batches | Variation in solvent quality, water content, or improper mobile phase preparation. | Use solvents from the same high-quality supplier and batch. Standardize mobile phase preparation protocols [3]. |
The following diagram illustrates a robust, iterative workflow for developing an optimal solvent system, integrating both computational and laboratory techniques.
Step-by-Step Procedure:
In-Silico Screening with COSMO-RS:
Laboratory Validation (Shake-Flask Test):
System Scaling and Execution:
The table below addresses common questions and issues based on general stability science [1] [2].
| Question / Issue | Possible Cause | Recommended Action |
|---|---|---|
| What is the recommended long-term storage condition? | Not specified for Albafuran A. Standard for many products is 25°C ± 2°C / 60% RH ± 5% RH [1]. | Conduct formal stability studies to establish product-specific storage conditions [1] [3]. |
| Observed discoloration/clumping in solid dosage form. | Chemical degradation or moisture uptake due to inappropriate storage humidity [1]. | Verify storage RH is within validated limits. Consider improved packaging with higher moisture barrier (e.g., HDPE with desiccant) [1]. |
| Loss of potency in liquid formulation. | Chemical degradation from oxidation, hydrolysis, or microbial growth [1]. | Confirm storage at correct temperature (possibly 2-8°C). Use light-protective (amber) containers. Consider formulation with antioxidants [1]. |
| Microbial growth in product. | Sufficient water activity (aw > 0.6) and supportive temperature allow microbial growth [2]. | Ensure initial water activity aw < 0.65. Review manufacturing hygiene (GMP) and control storage humidity to ≤ 65% RH [2]. |
| How to justify reduced microbial testing on stability? | For solid dosages with aw < 0.65, microbial growth is inhibited at ICH long-term conditions (e.g., ≤ 65% RH) [2]. | Measure and control water activity. Propose replacing microbial limits testing on stability with aw monitoring, subject to regulatory agreement [2]. |
This is a generalized procedure for conducting stability studies, which should be adapted for this compound [3].
1.0 Purpose: To define the procedure for managing stability studies from initiation to completion to establish the product's shelf-life.
2.0 Scope: Applicable to stability studies for new products (like this compound), reformulations, and commercial batches.
3.0 Study Design:
4.0 Storage Conditions & Testing Frequency: The table below outlines standard storage conditions for a product intended for a global market (Climatic Zone IVA). Testing frequency is typically at 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter until the end of shelf-life [1] [3].
| Study Type | Storage Condition | Minimum Data Period at Submission |
|---|---|---|
| Long-Term | 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | (Not required if long-term is at 30°C/65% RH) |
Note: For cold storage, conditions are typically 5°C ± 3°C for long-term and 25°C ± 2°C / 60% ± 5% RH for accelerated studies [3].
5.0 Testing Parameters: The stability-testing protocol must include tests that are "stability-indicating," meaning they can detect changes in the product's quality over time. This typically includes [1]:
The following diagram outlines the key stages in conducting a formal stability study for a product like this compound. This workflow is synthesized from general stability study guidelines [1] [3].
When planning stability studies for this compound, several strategic factors must be considered [1]:
I hope this structured framework provides a solid foundation for your technical support center. Once you obtain the specific stability data for this compound, you can directly insert it into these templates and workflows.
Understanding the basic chemical properties of your target compound is the first step in designing a purification strategy. The table below summarizes the key identifiers for this compound.
| Property | Value |
|---|---|
| IUPAC Name | 4-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-5-(6-hydroxy-1-benzofuran-2-yl)benzene-1,3-diol [1] |
| Molecular Formula | C₂₄H₂₆O₄ [2] [1] |
| Average Mass | 378.468 g/mol [1] |
| SMILES | CC(C)=CCCC(C)=CCc1c(O)cc(O)cc1-c1cc2ccc(O)cc2o1 [1] |
| CAS Registry Number | 84323-14-8 [1] |
Since a direct protocol for this compound is unavailable, a standard purification workflow for a natural product from a crude extract can be proposed, with Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) as the core technique.
The following diagram outlines a logical workflow for the purification process, from initial extraction to final analysis.
The following methodology is adapted from a successful one-step purification of a recombinant protein, which demonstrates high recovery and purity using a shallow gradient [3]. The conditions can be explored for this compound.
1. Sample Preparation
2. HPLC Instrumentation and Conditions
This guide addresses common issues that can arise during the purification of a compound like this compound.
| Problem | Possible Causes | Potential Solutions |
|---|---|---|
| Low Yield | Protein degradation, inefficient lysis, sample loss on surfaces, column over-saturation [6]. | Use protease inhibitors, optimize lysis efficiency, use low-binding tubes, reduce sample load or scale up column size [6]. |
| Poor Purity | Non-specific binding, co-elution of impurities, sample aggregation [6]. | Increase gradient slope for better resolution, use a guard column, change column chemistry (e.g., C8 to C18), add a sample clean-up step [6]. |
| Inconsistent Results | Variations in buffer pH/mobile phase, column degradation, manual processing errors [6]. | Standardize protocol with fresh reagents, document column usage, automate steps where possible [6] [7]. |
| Poor Peak Shape | Column contamination, dead volume in system, sample solvent mismatch [4]. | Clean or replace column, ensure all connections are tight, dissolve sample in starting mobile phase [4]. |
Q1: Why is my target compound not eluting from the column? This usually indicates the compound is too hydrophobic for the chosen conditions. Solution: Increase the strength of Eluent B (e.g., use a higher percentage of acetonitrile or a stronger solvent like isopropanol). Ensure your gradient reaches a high enough organic percentage (e.g., up to 95-100% B) [4].
Q2: How can I confirm the identity of my purified fraction as this compound? Analytical techniques are required for confirmation. Solution: Use LC-MS (Liquid Chromatography-Mass Spectrometry) to verify the mass of your purified compound matches this compound's known molecular weight (378.468 g/mol) [1]. For definitive confirmation, further structural analysis by NMR spectroscopy is the gold standard.
Q3: The published method isn't working for my extract. What should I do? Natural extracts are complex and require method optimization. Solution:
Analytical method validation is a documented process that demonstrates your testing method is suitable for its intended purpose, ensuring reliable, consistent results for identity, strength, quality, purity, and potency [1]. For Albafuran A quantification, you will typically use a quantitative test for impurities or an assay, determining parameters such as specificity, accuracy, precision, linearity, and range [2] [3].
The table below summarizes the core parameters you need to validate, their definitions, and common acceptance criteria for a high-performance liquid chromatography (HPLC) method.
| Validation Parameter | Definition & Purpose | Typical Experiments & Acceptance Criteria |
|---|
| Specificity | Ability to measure this compound accurately in the presence of other components (matrix, impurities, degradants) [2] [3]. | - Inject blank, placebo, standard, and stressed samples.
Here are detailed methodologies for critical validation experiments, which you can adapt for this compound.
Objective: To prove the method can distinguish this compound from interfering components.
Objective: To determine the percentage recovery of known amounts of this compound added to the sample matrix.
% Recovery = (Measured Concentration / Spiked Concentration) × 100Objective: To demonstrate a proportional relationship between detector response and this compound concentration.
Here are solutions to frequent problems encountered during method validation.
Q1: Why is my peak tailing, and how does it affect validation? A: Peak tailing can reduce resolution and affect precision/accuracy.
Q2: How do I handle a consistent negative bias in accuracy (low recovery)? A: This suggests a systematic loss of this compound.
Q3: My method fails robustness when the mobile phase pH changes slightly. What should I do? A: This indicates the method is too sensitive to a critical parameter.
The following diagram illustrates the logical workflow and dependencies for the analytical method validation process.
Analytical Method Validation Workflow
The next diagram shows the relationship between the key performance parameters and how they contribute to the overall method validation.
Relationship Between Validation Parameters
The core principle of column chromatography is differential adsorption or partitioning of compounds between a stationary phase and a mobile phase [1]. Components with stronger interactions with the stationary phase move slower, while those with higher affinity for the mobile phase elute faster [2] [3].
For method development, the first step is selecting the appropriate chromatographic mode based on your compound's properties. The table below outlines the common modes:
| Separation Mode | Primary Interaction | Typical Stationary Phase | Typical Mobile Phase | Best For Compounds That Are... |
|---|---|---|---|---|
| Reversed-Phase (RP) [2] | Hydrophobicity | Non-polar (e.g., C18) [2] | Polar (e.g., Water, MeOH, ACN) [1] | ...non-polar or of medium polarity. |
| Normal-Phase (NP) [2] [1] | Hydrophilicity/Polarity | Polar (e.g., Silica gel, Alumina) [1] | Non-polar (e.g., Hexane, Ethyl Acetate) [1] | ...polar. |
| Ion Exchange (IEX) [2] | Electrostaticity | Charged functional groups | Aqueous buffer | ...charged (acids, bases, amino acids). |
Since Albafuran A is a furanocoumarin, it is a medium-polarity organic molecule. Reversed-phase chromatography is often the most suitable starting point for such compounds [2].
Here are solutions to frequently encountered problems during column chromatography:
| Problem | Possible Causes | Solutions & Preventive Measures |
|---|---|---|
| Poor Resolution [3] [1] | Column overload; unsuitable solvent system; poor packing. | Reduce sample load [1]. Optimize mobile phase gradient [1]. Ensure tight, even column packing [1]. |
| Tailing Peaks [3] | Secondary interactions with stationary phase. | Add a weak acid/base to mobile phase to suppress ionization; use a higher quality column. |
| Low Recovery | Strong adsorption; decomposition. | Use a stronger elution solvent [1]. For silica-sensitive compounds, switch to alumina or polymer-based columns [4]. |
| Slow Flow Rate | Clogged frit; too fine stationary phase. | Filter samples; use larger particle size silica (e.g., 40-63 μm for prep). |
| Bands Too Wide/Spreading | Flow rate too slow [4]. | Optimize flow rate: too slow causes band widening, too fast reduces equilibration [4]. |
| Column Dryness [1] | Solvent level drops below silica. | Always replenish solvent before it reaches the top of the stationary phase [4]. |
This protocol provides a step-by-step guide for a normal-phase silica gel flash column chromatography, a common technique for purifying organic molecules like this compound.
1. Packing the Column (Wet Method) - Secure the Column: Clamp a clean, dry glass column vertically. - Add a Layer: Place a small plug of glass wool or cotton at the bottom and cover with a 1-2 cm layer of sand to create a flat base. - Slurry Pack: In a beaker, mix your silica gel (e.g., 40-63 μm) with your initial eluent (e.g., Hexane) to form a slurry. Pour this slurry into the column in a steady stream, tapping the column gently to settle the silica and eliminate air bubbles. - Compress: Open the stopcock to allow solvent to drain while packing. Continue until the silica is well-settled and no further compression occurs.
2. Sample Loading (Two Methods) - Wet Loading: Dissolve your crude this compound in a minimal volume (5-10 drops) of a slightly polar solvent. Using a pipette, carefully drip the solution onto the top of the silica without disturbing the surface [4]. - Dry Loading (Preferred for poor solvents): Dissolve the sample in a strong solvent (e.g., DCM). Add dry silica (10-20 times the mass of the sample) and evaporate to dryness on a rotary evaporator. The free-flowing, sample-loaded silica can then be added to the top of the pre-packed column [4].
3. Running the Column and Fraction Collection - Elution: Carefully add eluent to the column. For complex mixtures, use a gradient elution, slowly increasing the polarity of the mobile phase (e.g., from Hexane to Ethyl Acetate) [1]. - Flow Rate: Adjust the stopcock to achieve an optimal flow rate. A too-slow rate causes band widening, while a too-fast rate leads to poor separation [4]. For larger columns, the flow rate can be higher. - Collection: Start collecting fractions in test tubes before the expected compound elutes. Use TLC to monitor and combine fractions containing pure this compound.
The following diagram illustrates a logical workflow for developing and optimizing your chromatographic method.
Key Optimization Parameters:
Q1: In a normal-phase silica column, which compounds elute first? A: The least polar compound elutes first. The polar silica gel strongly retains polar compounds, while non-polar compounds move faster with the non-polar mobile phase [1].
Q2: My compound is unstable on silica gel. What are my options? A: Consider using an alternative stationary phase like alumina or a polymer-based column, which are less acidic and have different activation properties. You could also postpone purification or use a non-chromatographic method like crystallization if possible [4].
Q3: What is the key difference between normal-phase and reversed-phase chromatography? A: The key difference is the polarity of the phases, which reverses the elution order. Normal-phase uses a polar stationary phase (e.g., silica) and a non-polar mobile phase, so non-polar compounds elute first. Reversed-phase uses a non-polar stationary phase (e.g., C18) and a polar mobile phase, so polar compounds elute first [2] [1].
Q4: How can I systematically improve the robustness of my method? A: Use statistical techniques like Plackett-Burman designs or Response Surface Methodology (RSM) to identify and optimize Critical Method Parameters (CMPs), ensuring the method remains reliable despite small, inevitable variations in operating conditions [6].
For a systematic approach to resolving issues, follow this decision tree.
Here are answers to common questions you might encounter when working to increase the purity of compounds like Albafuran A.
| Question | Potential Cause | Recommended Solution |
|---|---|---|
| My final compound has a low yield after purification. | Non-optimized protocol: Inefficient steps or harsh conditions leading to product loss. [1] | Systematically optimize each step (e.g., centrifugation force, gradient density). Use Design of Experiment (DoE) models to find ideal conditions. [2] |
| How do I know if my compound is pure enough for cell-based assays? | Persistent impurities: Undetected contaminants from reactants, solvents, or side products can interfere with biological activity. [3] | Employ orthogonal analytical methods (e.g., HPLC + melting point) to cross-verify purity. A pure compound should show a single peak and a sharp melting point. [4] |
| The compound appears to degrade during storage. | Instability: The compound may be sensitive to light, oxygen, or moisture, or impurities may catalyze decomposition. [3] | Ensure high initial purity. Characterize stability under various conditions (pH, temperature) and use appropriate, stabilizer-free solvents for storage. [5] |
| I suspect impurities are affecting my biological test results. | Interference: Trace impurities can be toxic to cells or interfere with assay readouts, leading to inaccurate conclusions. [3] [6] | Re-purify the compound using a rigorous method (e.g., prep-HPLC). Always use a high-purity sample for biological testing and compare multiple batches. [3] |
While not specific to this compound, the following established methodologies are highly relevant for purifying and characterizing similar small molecules. You will need to determine the exact parameters for your specific compound.
The table below lists several standard methods you can adapt.
| Method | Principle | Suitability for this compound-type Compounds |
|---|---|---|
| Crystallization | Differential solubility and crystal formation from a solution. | High; excellent for obtaining high-purity solid compounds from organic synthesis. [4] |
| Flash Chromatography | Rapid solid-liquid chromatography under pressure to separate compounds. | High; ideal for intermediate purification during synthetic steps. [7] |
| Preparative HPLC | High-performance liquid chromatography on a large scale to isolate compounds. | Very High; the gold standard for final purification before biological testing, offering high resolution. [5] |
| Centrifugation-Based Methods (e.g., Sucrose Gradient) | Separation by density and size using centrifugal force. | Moderate; more common for large biomolecules like viruses, but principles can apply to some small molecules. [1] |
Rigorous purity analysis is non-negotiable. The table below summarizes key techniques.
| Method | What It Measures | Key Insight |
|---|---|---|
| Melting Point Determination | Temperature at which a solid becomes a liquid. | A sharp melting point consistent with literature values indicates high purity. A depressed or broad range suggests impurities. [4] |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of components in a mixture. | The gold standard. A pure compound should show a single, sharp peak under various analytical conditions. [5] |
| Gas Chromatography (GC) | Separation of volatile components. | Ideal for volatile and thermally stable compounds. Purity is determined by the area of the main peak. [5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Molecular structure and atomic environment. | Can identify and sometimes quantify specific structural impurities within a sample. [6] |
The following diagram outlines a generalized, iterative workflow for purifying a synthetic compound, based on standard laboratory practices. You would need to adapt the specific methods and conditions for this compound.
While specific degradation pathways for Albafuran A are not documented, the major degradation pathways for organic compounds in solution are well-established in pharmaceutical science. The table below summarizes these common mechanisms, which provide a logical starting point for your investigation [1].
| Degradation Pathway | Main Effects | Common Forced Study Conditions to Investigate |
|---|---|---|
| Oxidation [1] | Potentially alters potency and safety. | Incubation with oxidizing agents (e.g., tert-butyl hydroperoxide). |
| Hydrolysis & Deamidation [1] | Increases acidic variants; can impact stability and function. | Exposure to high and low pH buffers. |
| Photodegradation [1] | Loss of potency; potential harmful by-products. | Exposure to UV and visible light. |
| Aggregation & Fragmentation [1] | Formation of particles; potential changes in efficacy and safety. | Agitation, thermal stress, and freeze-thaw cycling. |
| Isomerization (e.g., Aspartate) [1] | Formation of isoaspartate, leading to acidic species. | Exposure to elevated temperature, particularly at slightly acidic pH. |
Based on general principles of managing solution degradation, here are steps you can take to identify and mitigate issues with this compound.
Q1: What are the most likely causes of this compound degradation in my solution? The most common causes are likely exposure to light, oxygen, elevated temperatures, or extreme pH conditions during preparation or storage [1]. The compound's benzofuran and benzene-diol structures suggest potential sensitivity to oxidation and light.
Q2: How can I quickly identify the primary degradation pathway? Implement a forced degradation study. Expose separate samples of your this compound solution to various stress conditions and analyze them for changes compared to a control. The workflow below outlines this systematic approach.
Given the lack of specific data, your research will be exploratory. I suggest you:
Here are some frequent challenges encountered during scale-up and potential solutions presented in a Q&A format.
| Issue Category | Specific Problem | Potential Causes | Troubleshooting Solutions & Optimization Strategies |
|---|
| Yield & Production | Low yield of the target compound at larger scales. | • Inefficient extraction/purification. [1] • Strain variability or degeneration. [1] • Suboptimal fermentation conditions (e.g., nutrient levels, oxygen transfer). [1] | • Re-optimize fermentation for larger vessels. [1] • Implement strain improvement programs (e.g., random mutagenesis, genetic engineering). [1] • Use Design of Experiments (DoE) to systematically optimize process parameters. [2] [3] | | Purification & Purity | Decreased purity or presence of new impurities at scale. | • Overloading of purification columns. [2] • Inefficient clarification steps. [2] • Harsh purification conditions damaging the product. [4] | • Determine the Dynamic Binding Capacity (DBC) of your resin and load ~80% of it. [2] • Optimize buffer conditions (pH, concentration, additives) using DoE. [2] • Use gentler purification methods, like optimized continuous sucrose density gradients, to preserve product integrity (increased intact viral envelopes from 36% to 81% in a study). [4] | | Process & Workflow | Process is too long, inefficient, or not reproducible. | • Directly scaling a lab protocol without process development. [1] • Inefficient separation techniques. [1] • Lack of in-process monitoring. [5] | • Re-develop the isolation process with scalability in mind. [1] • Implement Process Analytical Technology (PAT) for real-time monitoring and control. [6] • Monitor for soluble protein aggregates during purification to guide protocol optimization. [5] |
Here are detailed methodologies for key techniques mentioned in the troubleshooting guide.
This approach is far more efficient than testing one variable at a time. The following protocol is adapted from an application note on optimizing Protein A purification [2].
Step 1: Define Objectives and Factors
Step 2: Experimental Design and Execution
Step 3: Data Analysis and Model Generation
Step 4: Establish the Optimized Protocol
This protocol is designed to maximize the recovery of intact biological structures, which is crucial for labile natural products. It is adapted from a recent study on baculovirus purification [4].
Step 1: Large-Scale Production and Preliminary Clarification
Step 2: Pellet the Target Product
Step 3: Prepare and Load the Continuous Gradient
Step 4: Ultracentrifugation and Fraction Collection
Step 5: Buffer Exchange and Concentration
The following diagram illustrates a logical workflow for diagnosing and addressing scale-up issues, integrating the strategies discussed above.
I hope this technical support guide provides a solid foundation for addressing scale-up challenges with Albafuran A.
| Compound Name | Source | IC₅₀ Value (μM) | Inhibition Type / Key Interactions | Experimental Model (In Vitro) |
|---|---|---|---|---|
| Albafuran A | Morus bombycis [1] [2] | 2.7 μM | Mixed-type [1] [2] | Recombinant PTP1B enzyme assay [1] [2] |
| Dihydroflavonol 1 | Artocarpus elasticus [3] | 0.17 μM | Competitive / Slow-binding [3] | Recombinant PTP1B enzyme assay [3] |
| Flavone 6 | Artocarpus elasticus [3] | 0.79 μM | Information not specified in search results | Recombinant PTP1B enzyme assay [3] |
| Apigenin-7-O-β-d-glucopyranoside (13) | Artocarpus elasticus [3] | 0.22 μM | Information not specified in search results | Recombinant PTP1B enzyme assay [3] |
| Glucoerucin | Watercress (Nasturtium officinale) [4] | 6.07 μM | Non-competitive (Allosteric) [4] | Recombinant PTP1B enzyme assay [4] |
| Gluconasturtiin | Watercress (Nasturtium officinale) [4] | 7.65 μM | Non-competitive (Allosteric) [4] | Recombinant PTP1B enzyme assay [4] |
| Ursolic Acid (Control) | Synthetic/Control Compound [4] | 7.11 μM | Information not specified in search results | Recombinant PTP1B enzyme assay [4] |
The quantitative data in the table above is generated through standardized in vitro enzymatic assays.
Protein Tyrosine Phosphatase 1B (PTP1B) is a key regulatory enzyme that acts as a negative regulator of both insulin and leptin signaling pathways, making it a prominent therapeutic target for Type 2 Diabetes and obesity [5] [6]. By dephosphorylating and inactivating the Insulin Receptor (IR) and Insulin Receptor Substrates (IRS), PTP1B dampens the cellular response to insulin, contributing to insulin resistance [6]. The diagram below illustrates this signaling pathway and the points of PTP1B inhibition.
For a comprehensive comparison guide, you may need to extend your research beyond the direct efficacy data presented here:
| Compound Name | Core Structure / Key Feature | Reported Biological Activities | Key Experimental Findings |
|---|---|---|---|
| This compound [1] | 4-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-5-(6-hydroxy-1-benzofuran-2-yl)benzene-1,3-diol (Prenylated) [1] | Information missing in search results | Information missing in search results |
| Albafuran B [2] | 2-Phenylbenzofuran [2] | Osteogenic Differentiation [2] | Promoted osteogenic differentiation of human mesenchymal stem cells; confirmed via Alkaline Phosphatase and Alizarin Red S staining [2]. |
| Moracin M [3] | Aryl Benzofuran [3] | Anti-inflammatory [3] | Accumulated in hairy root culture medium up to 7.82 mg/g DW upon elicitation [3]. |
| Moracin C [3] | Prenylated Aryl Benzofuran [3] | Antibacterial, Antioxidant, Anticancer, α-glucosidase inhibitory [3] | Accumulated in hairy root culture medium up to 1.82 mg/g DW upon elicitation [3]. Synthesized analog via total synthesis [2]. |
The following experimental methods are relevant for studying mulberry benzofurans.
Total Synthesis of Benzofurans (e.g., Albafuran B & Moracin C)
Enhanced Production via Hairy Root Cultures
Assay for Osteogenic Differentiation Activity
The diagram below outlines the two primary research pathways for obtaining and studying these compounds.
Available data confirms that benzofurans from mulberry are a promising class of compounds with diverse biological activities [3]. However, a comprehensive comparative analysis is challenging because research is often focused on individual compounds. For instance, while we know Moracin C has antibacterial properties and Albafuran B promotes bone growth, they have likely not been tested against each other in the same experimental models [2] [3].
To fill these knowledge gaps, you could:
The table below summarizes the key experimental findings for this compound as a PTP1B inhibitor, isolated from Morus bombycis [1].
| Compound | Reported PTP1B IC₅₀ (μM) | Inhibition Mechanism (vs. p-NPP substrate) | Source Organism |
|---|---|---|---|
| This compound | 13.8 μM | Mixed-type | Morus bombycis |
| Other Identified Compounds | 2.7 - 13.8 μM | Mixed-type | Morus bombycis |
The IC₅₀ value represents the half-maximal inhibitory concentration, indicating the compound's potency. A lower value signifies a more potent inhibitor. The mixed-type inhibition mechanism, determined via Lineweaver-Burk plot analysis, suggests that this compound can bind to both the free enzyme and the enzyme-substrate complex, affecting both the binding affinity (Km) and the catalytic rate (Vmax) [1].
The experimental data was generated through a bioassay-guided fractionation process, a common method for discovering active compounds from natural sources [1]. The general workflow is illustrated below:
The key steps involved are:
The table below summarizes the IC₅₀ values and key details for Albafuran A and other inhibitory compounds isolated from various plants.
| Compound Name | Source Plant | IC₅₀ Value (μM) | Plant Family | Year Reported |
|---|---|---|---|---|
| This compound | Morus bombycis | 2.7 μM [1] | Moraceae | 2009 [1] |
| Dihydroflavonol 1 | Artocarpus elasticus | 0.17 μM [2] | Moraceae | 2024 [2] |
| Flavone 6 | Artocarpus elasticus | 0.79 μM [2] | Moraceae | 2024 [2] |
| Apigenin-7-O-β-d-glucopyranoside (13) | Artocarpus elasticus | 0.22 μM [2] | Moraceae | 2024 [2] |
| Morusalfuran C | Morus alba | 7.26 μM [3] | Moraceae | 2020 [3] |
| Morusalfuran B | Morus alba | 8.92 μM [3] | Moraceae | 2020 [3] |
| RR601 (Azo-dimer) | Synthetic | 2.1 μM [4] | N/A | 2017 [4] |
As shown, while This compound is a potent inhibitor, more recently discovered compounds, particularly from Artocarpus elasticus, show over 10-fold greater potency [2]. The farnesylated 2-arylbenzofurans from Morus alba (e.g., Morusalfuran C) are less potent than this compound [3].
The IC₅₀ values in the table were predominantly determined using a colorimetric enzyme activity assay. Below is a generalized workflow of the standard experimental protocol.
Key Protocol Details [1] [2] [3]:
Understanding the biological context is crucial for appreciating the therapeutic value of these inhibitors. PTP1B is a key negative regulator of the insulin signaling pathway [5]. The following diagram illustrates its role and the point of inhibition for compounds like this compound.
As the diagram shows, PTP1B dephosphorylates and deactivates both the Insulin Receptor and Insulin Receptor Substrate, thereby interrupting the signal for glucose uptake [5]. Inhibitors like this compound block PTP1B's activity, helping to restore insulin sensitivity.
The table below summarizes the available information on the chemical structures and key biological activities of these compounds.
| Compound Name | Core Structure / Key Features | Reported Bioactivities & Key Experimental Data |
|---|
| Albafuran A [1] [2] | Benzofuran · IUPAC: 4-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-5-(6-hydroxy-1-benzofuran-2-yl)benzene-1,3-diol [2] | Limited data available. One study lists a benzofuran derivative as an α-glucosidase inhibitor (IC₅₀: 10.8 μM) [3]. | | Morusin [4] [5] [6] | Prenylated Flavone · OH groups at C5, C2', C4' · Prenyl moiety at C3 · 2,2-dimethyl pyran ring between C7 and C8 [6] | Potent anti-cancer [6]: · Induces apoptosis, cell cycle arrest (G1, G2/M), inhibits STAT3/NF-κB signaling in various cancer cells (breast, liver, prostate, colorectal). Anti-inflammatory [5]: · In vivo: 12.5 mg/kg dose protected against TNBS-induced colitis in rats, efficacy similar to sulfasalazine (50 mg/kg). · Reduces TGF-β1, MMP2/9 activities. Other: Neuroprotective, hepatoprotective, antimicrobial [4]. | | Albanol A [7] | Arylbenzofuran / Diels-Alder Adduct [3] | Anti-cancer (Pro-apoptotic): · Cytotoxicity: IC₅₀ of 1.7 μM in human leukemia HL60 cells [7]. · Mechanism: Induces apoptosis via mitochondrial and death receptor pathways; activates caspases-3, -8, -9; increases Bax/Bcl-2 ratio [7]. · Target: Inhibits human topoisomerase II (IC₅₀: 22.8 μM) [7]. | | Albanol B [8] | Arylbenzofuran / Diels-Alder Adduct [3] [8] | Anti-cancer: · Cytotoxicity: IC₅₀ of 5.6 μM in A549 lung cancer cells [8]. · Mechanism: Induces G2/M cell cycle arrest; downregulates CDK1; induces apoptosis via mitochondrial ROS production and AKT/ERK phosphorylation [8]. · In vivo efficacy: 50-100 mg/kg dose suppressed tumor growth in Ex-3LL tumor-bearing mice [8]. · Other: Antibacterial, antioxidant, anti-Alzheimer's disease activity [8]. |
For research purposes, the methodological details from key studies are summarized below.
The proposed mechanisms of action for morusin and the albanols involve complex signaling pathways that promote apoptosis and inhibit inflammation. The diagrams below summarize these pathways based on the cited literature.
Diagram 1: Morusin induces apoptosis and cell cycle arrest in cancer cells by inhibiting key survival signals like STAT3 and NF-κB [6].
Diagram 2: Albanol A and B trigger programmed cell death through multiple pathways, including receptor-mediated signaling, mitochondrial disruption, and cell cycle arrest [8] [7].
The key piece of information comes from a single study that identified and measured the activity of this compound. The details are summarized in the table below.
| Aspect | Details |
|---|---|
| Source Plant | Morus bombycis [1] |
| Isolated From | Chloroform-soluble fraction of the plant [1] |
| Biological Activity | Protein Tyrosine Phosphatase 1B (PTP1B) inhibition [1] |
| Reported Potency (IC₅₀) | 2.7 µM [1] |
| Inhibition Kinetics | Mixed-type inhibition (as determined by Lineweaver-Burk plot analysis) [1] |
The study that discovered this compound's activity used a standard bioassay-guided fractionation approach. The general workflow is as follows [1]:
The diagram below illustrates this multi-step process for isolating and testing active compounds like this compound.
The current state of research presents clear challenges and opportunities for further investigation:
To build a comparative guide on this compound, you may consider the following approaches:
The search results confirm this compound's basic chemical identity, which is essential for any analytical validation. The key parameters are summarized below [1] [2].
| Property Type | Details |
|---|---|
| CAS Number | 84323-14-8 [1] |
| Molecular Formula | C₂₄H₂₆O₄ [1] [2] |
| Monoisotopic Mass | 378.18311 g/mol [2] |
| Average Mass | 378.468 g/mol [1] [2] |
| IUPAC Name | 4-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-5-(6-hydroxy-1-benzofuran-2-yl)benzene-1,3-diol [1] [2] |
This compound is a natural product identified in the root bark of Morus alba L. (white mulberry) [3]. One study isolated it during a bio-guided screening for anti-MRSA constituents but did not include the detailed NMR or MS spectral data used for its identification [3].
For a researcher, understanding the complementary strengths and weaknesses of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is crucial. The table below summarizes their key characteristics for structure elucidation [4].
| Characteristic | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
|---|---|---|
| Primary Information | Molecular structure, atomic connectivity, and dynamics. | Molecular mass, formula (via high-res MS), and fragmentation patterns. |
| Sensitivity | Low | High |
| Sample Preparation | Minimal; can analyze tissues directly [4]. | Complex; often requires tissue extraction and chromatography [4]. |
| Key Strength | Determines covalent and spatial relationships between atoms without prior knowledge. | Highly sensitive for detecting and identifying trace amounts of compounds. |
| Typical Role in Validation | Definitive proof of molecular structure and stereochemistry. | Confirmation of molecular formula and mass; identification of functional groups via fragmentation. |
The following diagram illustrates the complementary roles these techniques play in a typical structural validation workflow.
Since specific protocols for this compound are not available in the search results, here is a general approach based on standard practices for natural products.
For Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is essential. You should expect to observe a molecular ion peak [M+H]⁺ at m/z 379.19084 (for C₂₄H₂₇O₄⁺), which confirms the molecular formula [1] [2]. Tandem MS/MS can then be used to probe the fragmentation pattern of this ion, providing clues about the benzofuran and prenylated dihydroxybenzene substructures.
For NMR Spectroscopy: A full suite of 1D and 2D NMR experiments is required. This would typically include: